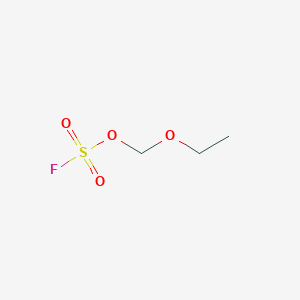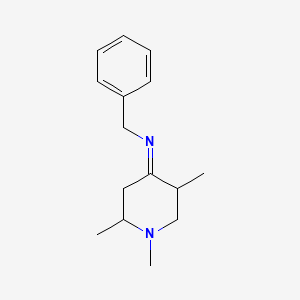![molecular formula C12H15NO3 B14306656 Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate CAS No. 112178-20-8](/img/structure/B14306656.png)
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is an ester compound characterized by the presence of a carbonyl group (C=O) bonded to a methoxy group (CH₃O) and an amino group (NH₂) attached to a phenylethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate can be synthesized through the esterification of 3-oxo-3-[(2-phenylethyl)amino]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Reduction: Reduction with lithium aluminum hydride (LiAlH₄) can convert the ester to the corresponding alcohol.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-oxo-3-[(2-phenylethyl)amino]propanoic acid and methanol.
Reduction: 3-hydroxy-3-[(2-phenylethyl)amino]propanol.
Nucleophilic Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The phenylethyl group can enhance the compound’s binding affinity to certain targets, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the amino and phenylethyl groups.
Ethyl acetate: Another ester with a similar structure but with an ethyl group instead of a phenylethyl group.
Methyl butyrate: An ester with a similar carbonyl and methoxy group but with a different alkyl chain.
Uniqueness
Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112178-20-8 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 3-oxo-3-(2-phenylethylamino)propanoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)9-11(14)13-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
CPMTURQTHZIIHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)

![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)


![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
![2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-](/img/structure/B14306612.png)





![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)

